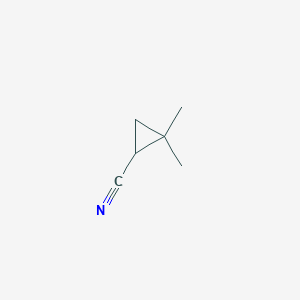

2,2-Dimethylcyclopropyl Cyanide

Übersicht

Beschreibung

2,2-Dimethylcyclopropyl Cyanide is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92356. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2-Dimethylcyclopropyl cyanide (DMCC) is a compound characterized by its unique cyclopropane ring structure and a cyano functional group. This article examines its biological activity, including biochemical interactions, toxicity, metabolic pathways, and potential applications in research and medicine.

- Molecular Formula : C₇H₁₃N

- CAS Number : 5722-11-2

- Structure : The presence of the cyclopropane ring introduces strain, making DMCC reactive. The cyano group (C≡N) is known for its electron-withdrawing properties, influencing the compound's reactivity and interactions with biological molecules.

Enzyme Modulation

DMCC has been shown to interact with various enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of drugs and endogenous compounds. Research indicates that DMCC can either inhibit or activate these enzymes depending on the context of the reaction:

- Inhibition : High concentrations of DMCC may inhibit CYP activity, leading to altered drug metabolism.

- Activation : At lower concentrations, it may enhance enzyme activity, promoting metabolic processes.

Cellular Effects

DMCC influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways involving kinases and phosphatases, affecting cell growth and apoptosis.

- Gene Expression : The compound can alter the expression of genes involved in metabolic pathways, impacting cellular metabolism.

Mechanism of Toxicity

As a cyanide derivative, DMCC shares some toxicological characteristics with other cyanogenic compounds. Cyanide is known to bind to cytochrome c oxidase in mitochondria, inhibiting cellular respiration:

- Mitochondrial Poisoning : DMCC can lead to decreased ATP production by blocking the electron transport chain.

- Acute Toxicity Studies : Animal models have shown that exposure to high doses of DMCC results in significant toxicity, including cellular damage and disruption of metabolic processes.

Dosage Effects

Research indicates that the effects of DMCC vary significantly with dosage:

- Low Doses : Potential beneficial effects through enhanced metabolic activity.

- High Doses : Increased risk of toxicity and adverse cellular effects.

Metabolic Pathways

DMCC undergoes biotransformation primarily through CYP enzymes. The metabolic pathways include:

- Oxidation : Conversion into less toxic metabolites.

- Conjugation Reactions : Further modification leading to excretion.

Study on Cyanide Toxicity

A comprehensive review highlighted that cyanogenic compounds like DMCC can exert both acute and chronic toxic effects. In studies using rat models:

- Mortality rates were observed following high doses of cyanogenic compounds.

- Protective roles of amino acids like methionine were noted in reducing cyanide toxicity by forming less harmful metabolites .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates CYP enzyme activity; can inhibit or activate depending on concentration. |

| Cellular Effects | Influences cell signaling pathways; alters gene expression related to metabolism. |

| Toxicity | Exhibits mitochondrial toxicity; acute toxicity observed at high doses. |

| Metabolism | Primarily metabolized by CYP enzymes; involves oxidation and conjugation processes. |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DMCC serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a useful building block in organic chemistry. For instance, it can be used to synthesize other nitriles or as a precursor for various pharmaceuticals .

Materials Science

The unique properties of DMCC may also extend to materials science. The cyano group can engage in hydrogen bonding and pi-stacking interactions, which are crucial for crystal packing and material properties. Future research could focus on evaluating these characteristics to explore potential applications in developing new materials.

While specific case studies focusing solely on DMCC are scarce, several research initiatives underscore its potential applications:

- Synthetic Pathways : Studies have demonstrated successful synthetic pathways for DMCC using Grignard reagents and nitrile formation techniques, highlighting its versatility as a synthetic intermediate .

- Pharmaceutical Development : Although direct research on DMCC's pharmacological properties is limited, its structural characteristics align with those of known bioactive compounds, suggesting avenues for future exploration in drug development .

- Material Properties : Investigations into the physical properties of DMCC may reveal applications in advanced materials due to its ability to form stable interactions within crystalline structures.

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

2,2-Dimethylcyclopropyl cyanide undergoes hydrolysis under strongly basic conditions:

-

Reaction :

-

Conditions : Reflux in 10 M KOH for 60 hours.

-

Product : 2,2-Dimethylcyclopropanecarboxylic acid (85% yield) .

Grignard Reagent Formation

The nitrile participates in Grignard reactions to produce tertiary alcohols:

-

Reaction with MeMgBr :

-

Conditions : Anhydrous diethyl ether, room temperature.

-

Key Observation : The Grignard intermediate undergoes rapid cyclopropane ring opening to form a primary alkenylmagnesium species .

Conversion to Carbinyl Chloride

The nitrile-derived alcohol is transformed into its chloride derivative:

-

Reagents : Triphenylphosphine, hexachloroacetone.

-

Conditions : −78°C in diethyl ether.

-

Product : (2,2-Dimethylcyclopropyl)carbinyl chloride (70% purity, mixed with 20% 2-chloro-2-methyl-4-pentene) .

Ring-Opening Rearrangement Mechanisms

The stability of 2,2-dimethylcyclopropyl derivatives under reactive conditions reveals two pathways:

| Pathway | Mechanism | Outcome |

|---|---|---|

| Carbanionic | Cyclopropane ring opens via SN2-like process | Forms primary alkenylmagnesium species |

| Radical | Single-electron transfer (SET) | Tertiary radical intermediates dominate |

Key Finding : The chloride derivative predominantly follows the carbanionic pathway, while bromides favor radical intermediates due to weaker C–Br bonds .

Spectral Data for Key Derivatives

Stability and Reactivity Trends

Eigenschaften

IUPAC Name |

2,2-dimethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6(2)3-5(6)4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPCJHBAFHCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-11-2, 157728-61-5 | |

| Record name | 2,2-Dimethylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5722-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbonitrile, 2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclopropyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.